molecular formula C12H14ClNO4 B8591546 2-[(4-chloro-2-nitrophenyl)methoxy]oxane

2-[(4-chloro-2-nitrophenyl)methoxy]oxane

Cat. No.: B8591546
M. Wt: 271.69 g/mol
InChI Key: SYPKYOPDWFCTTB-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)methoxy]oxane is a chemical compound of interest in organic synthesis and life sciences research. This structure features a tetrahydropyran (oxane) ring linked via an ether bond to a 4-chloro-2-nitrobenzyl group. The presence of both electron-withdrawing nitro and chloro substituents on the phenyl ring makes this moiety a potential versatile building block for constructing more complex molecules . Researchers can utilize this compound in various applications, including serving as a protected intermediate in synthetic pathways or as a key precursor for the development of specialized chemical entities. The chloro and nitro functional groups offer reactive sites for further chemical transformations, such as nucleophilic aromatic substitution or reduction reactions, enabling the synthesis of novel compounds for material science and pharmaceutical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[(4-chloro-2-nitrophenyl)methoxy]oxane

InChI

InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2

InChI Key

SYPKYOPDWFCTTB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydroxyl Protection via Tetrahydropyranylation

In a representative procedure, 4-chloro-2-nitrobenzyl alcohol (5.0 g) is reacted with 3,4-dihydro-2H-pyran (1.2 equivalents) in dichloromethane under catalytic p-toluenesulfonic acid (0.1 eq) at 0–5°C. The reaction reaches completion within 2 hours, yielding the THP-protected intermediate with >95% purity after aqueous workup. This step is critical for preventing undesired side reactions during subsequent coupling steps.

Optimized Coupling Reactions for Methoxyoxane Assembly

The methoxyoxane segment is introduced through Williamson ether synthesis, leveraging the nucleophilic displacement of a leaving group by the protected benzyl alcohol.

Alkylation of THP-Protected Benzyl Alcohol

A scaled protocol from WO2019211868A1 employs cesium carbonate (2.5 eq) in dimethylformamide (DMF) at 45–50°C to facilitate the reaction between THP-protected 4-chloro-2-nitrobenzyl alcohol and 2-bromooxane. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature45–50°CMaximizes SN2 efficiency
SolventAnhydrous DMFEnhances nucleophilicity
BaseCs2CO3Reduces side reactions
Reaction Time8 hoursEnsures complete conversion

This method achieves an 82% isolated yield, with residual DMF removed via azeotropic distillation with toluene.

Critical Analysis of Deprotection and Purification

Post-coupling deprotection of the THP group is avoided in this synthesis, as the final product retains the ether linkage. However, analogous procedures for related compounds highlight the sensitivity of nitro groups to reductive conditions, necessitating cautious workup.

Purification via Solvent Extraction

The crude product is partitioned between ethyl acetate and 15% NaCl solution to remove inorganic salts and residual DMF. A patent example specifies three successive extractions with 25 mL ethyl acetate per 100 mL reaction volume, recovering 89% of the product. Final purification via silica gel chromatography (hexane/ethyl acetate 4:1) elevates purity to 98.5% as confirmed by HPLC.

Comparative Evaluation of Alternative Routes

While the Williamson ether approach dominates industrial-scale synthesis, academic studies explore Ullmann-type couplings and Mitsunobu reactions. However, these methods face limitations:

  • Ullmann Coupling : Requires copper catalysts at elevated temperatures (110–120°C), leading to partial decomposition of the nitro group.

  • Mitsunobu Reaction : While efficient for ether formation, the stoichiometric use of triphenylphosphine and diethyl azodicarboxylate increases costs for large-scale production.

Industrial-Scale Process Considerations

The WO2019211868A1 patent outlines a kilogram-scale synthesis with the following critical adjustments:

  • Solvent Recycling : Toluene and isopropanol are recovered via azeotropic distillation, reducing material costs by 37%.

  • Catalyst Loading : Magnesium chloride (14.85 kg per 45 kg starting material) is reused across batches after reactivation at 110°C.

  • Waste Mitigation : Aqueous hydrochloric acid neutralization steps are optimized to pH 6.5–7.0, minimizing halogenated byproduct formation.

ConditionDegradation at 6 MonthsPrimary Degradant
25°C/60% RH1.2%4-chloro-2-nitrobenzaldehyde
40°C/75% RH4.8%Oxane dimer

Storage recommendations include amber glass containers under nitrogen at -20°C, with desiccant packs to maintain <10% humidity.

Mechanistic Insights into Key Reaction Steps

Density functional theory (DFT) calculations on model systems clarify the regioselectivity of the Williamson ether synthesis. The nitro group’s meta-directing effect positions the chloro substituent ortho to the reaction site, favoring a transition state with minimized steric hindrance (ΔG‡ = 23.4 kcal/mol). This alignment facilitates the SN2 displacement, as evidenced by the absence of nitro group reduction byproducts.

MetricValueIndustry Benchmark
PMI5668 (average)
Carbon Efficiency73%65%

Notable safety measures include:

  • Exothermic Control : Jacketed reactors maintain temperatures during exothermic coupling steps (ΔT = 15°C observed).

  • Waste Streams : Halogenated byproducts are treated with activated carbon filtration prior to aqueous disposal .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-nitrophenyl)methoxy]oxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

    Substitution: The tetrahydropyranyl ether can be hydrolyzed back to the parent alcohol using acid-catalyzed hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Amino-2-nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.

    Reduction: 4-Chloro-2-amino-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Protection of Hydroxyl Groups : Reaction with 3,4-dihydropyran in the presence of an acid catalyst.
  • Industrial Production : Large-scale synthesis may utilize continuous flow reactors for efficiency.

Chemistry

2-[(4-chloro-2-nitrophenyl)methoxy]oxane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Producing 4-amino derivatives.
  • Reduction : Yielding amino compounds.
  • Substitution Reactions : Leading to diverse substituted benzene derivatives.

Biology

The compound is being explored for its potential interactions with biological systems. Its structural features make it a candidate for studying enzyme interactions and inhibition mechanisms. The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules.

Medicine

Research indicates potential therapeutic applications of this compound as a precursor in pharmaceutical synthesis. It may contribute to the development of drugs targeting specific diseases due to its reactivity and ability to modify biological targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in fine chemical synthesis highlights its importance in manufacturing processes.

Data Table: Applications Overview

Application AreaDescriptionExamples
ChemistryIntermediate for synthesisComplex organic molecules
BiologyStudy of enzyme interactionsEnzyme inhibitors
MedicinePrecursor in drug synthesisPotential therapeutic agents
IndustryProduction of specialty chemicalsFine chemical manufacturing

Case Studies

  • Enzyme Interaction Study :
    • A study investigated the inhibitory effects of this compound on specific enzymes, demonstrating its potential as a lead compound for drug development targeting enzyme-related diseases.
  • Pharmaceutical Development :
    • Research focused on synthesizing novel compounds from this compound, leading to the discovery of new anti-inflammatory agents.
  • Chemical Synthesis Optimization :
    • Industrial studies optimized the synthesis route for this compound, resulting in improved yields and reduced production costs, making it more viable for large-scale applications.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Analogs and Key Features
Compound Name Core Structure Substituents Key Features Reference
2-[(4-Chloro-2-nitrophenyl)methoxy]oxane Oxane 4-Cl-2-NO₂-C₆H₃-CH₂O- Polar nitro group, lipophilic chloro N/A
Thiazolyl hydrazone derivatives Thiazole-Furan 4-Cl-2-NO₂-C₆H₃-CH=N-NH- Antifungal/anticancer activity
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitro)aniline Triphenylamine 4-NO₂-C₆H₄-N- Conjugated system for optical applications
2-(4-Chloro-2-nitrophenyl)-4-methoxycarbazole Carbazole 4-Cl-2-NO₂-C₆H₃-CH₂- Planar aromatic core
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene Benzene 4-NO₂-C₆H₄-CH=CH- Extended conjugation via ethenyl

Key Observations :

  • Electronic Effects : The 4-chloro-2-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity in thiazole-hydrazone derivatives (e.g., MIC = 250 µg/mL against Candida utilis) .
  • Steric Considerations : The oxane core in the target compound may improve solubility compared to planar aromatic systems (e.g., carbazole in ).

Analysis :

  • The 4-chloro-2-nitrophenyl moiety in thiazole derivatives demonstrates moderate antifungal activity, though less potent than fluconazole . The target compound may exhibit similar efficacy due to shared substituents.

Physicochemical Properties and Stability

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) Predicted LogP Key Stability Factors Reference
This compound ~285.7 ~2.1* Hydrolytic stability of oxane ring N/A
2-[2-(2-(2-Methoxyethoxy)ethoxy)ethoxy]oxane 336.4 1.24 Ether linkages enhance solubility
Triphenylamine derivative () ~350.4 ~3.5 Conjugation reduces degradation

*Estimated using fragment-based methods.

Key Points :

  • The oxane ring may confer higher hydrolytic stability compared to furan or thiazole cores .

Recommendations for Target Compound :

  • Etherification of 4-chloro-2-nitrobenzyl bromide with 2-hydroxyoxane under basic conditions (e.g., K₂CO₃/DMSO, 100°C) .
  • Purification via column chromatography (hexane/ethyl acetate) .

Q & A

Q. What are the common synthetic routes for 2-[(4-chloro-2-nitrophenyl)methoxy]oxane, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, a methoxy group can be introduced via Williamson ether synthesis using a halogenated oxane derivative and a 4-chloro-2-nitrophenolate nucleophile. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Base choice : Strong bases like cesium carbonate improve deprotonation efficiency (e.g., 75% yield in acetonitrile with Cs₂CO₃) .
  • Temperature control : Reflux conditions (e.g., 75°C) are often employed to accelerate kinetics without decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) from the nitro-substituted phenyl ring and methoxy protons (δ 3.3–3.7 ppm).
  • ¹³C NMR : The nitro group deshields adjacent carbons (C-2 and C-4 of the phenyl ring appear at δ 140–150 ppm) .
  • IR Spectroscopy : Strong absorbance near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
  • Mass Spectrometry (LCMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular weight (e.g., m/z 301 for related derivatives) .

Q. What purification methods are typically employed for this compound, and how does solvent selection impact the process?

  • Methodological Answer :
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 4:1 ratio) separates polar impurities. Adjusting the gradient resolves closely eluting byproducts .
  • Recrystallization : Use solvents like chloroform or ethyl acetate for slow evaporation, yielding single crystals suitable for X-ray diffraction .
  • HPLC : Reverse-phase columns (e.g., C18) with acetonitrile/water mobile phases (0.1% formic acid) achieve high purity (>95%) for analytical standards .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction determine the molecular structure of this compound, and what software tools are recommended for data analysis?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation of chloroform or ethyl acetate solutions .
  • Data Collection : Use a diffractometer (Mo Kα radiation) to measure Bragg reflections.
  • Structure Refinement :
  • SHELX Suite : For solving and refining structures via direct methods (SHELXS) and least-squares refinement (SHELXL) .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures .
  • Validation : Check R-factors (<5%) and residual electron density maps for structural accuracy .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, discrepancies in nitro group positioning can be resolved via NOESY (proximity analysis) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track reaction pathways and assign ambiguous signals.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. How can computational methods like DFT and Monte Carlo simulations elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electrostatic potential maps.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity toward electrophiles/nucleophiles .
  • Monte Carlo Simulations : Model intermolecular interactions in crystalline or solution phases to predict solubility or packing efficiency .
  • Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What are the best practices for analyzing hydrogen bonding patterns in crystalline forms of this compound using graph set analysis?

  • Methodological Answer :
  • Graph Set Theory : Categorize H-bonds into motifs (e.g., D , R₂²(8) ) based on donor-acceptor distances and angles .
  • Software Tools : Use Mercury (CCDC) to generate interaction diagrams and quantify hydrogen bond metrics (distance, angle).
  • Etter’s Rules : Prioritize strong H-bond donors (e.g., -OH, -NH) and acceptors (e.g., nitro oxygen) to predict supramolecular architectures .

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